molecular formula C10H18BrNO2 B1394190 (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate CAS No. 1039826-29-3

(R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate

Cat. No. B1394190
M. Wt: 264.16 g/mol
InChI Key: OSMADJAEHVCZKN-MRVPVSSYSA-N
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Description

“®-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 1039826-29-3 . It has a molecular weight of 264.16 .


Synthesis Analysis

The synthesis of “®-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate” involves the reaction of (i?)-pyrrolidin-2-ylmethanol with (Boc)2O and triethylamine in CH2Cl2 at 0 0C . After stirring at room temperature for 16 hours, the reaction mixture is quenched with aqueous acetic acid, then diluted with CH2Cl2 . The organics are dried over Na2SO4, filtered and concentrated to give ®-tert-buty 2- (hydroxymethyl)pyrrolidine-l-carboxylate . This is then treated with CBr4 and PPh3 at 0 0C under N2 atmosphere .


Molecular Structure Analysis

The linear formula of this compound is C10H18BrNO2 . The InChI key is OSMADJAEHVCZKN-MRVPVSSYSA-N .


Physical And Chemical Properties Analysis

The compound is stored at freezer temperature . . The physical form of the compound is oil . The boiling point is not explicitly mentioned in the search results.

Scientific Research Applications

Asymmetric Synthesis

(R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is utilized in the asymmetric synthesis of various compounds, including polyfluoroalkylated prolinols. The reduction of chiral tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate with sodium borohydride or lithium aluminum hydride yields excellent diastereoselectivities, showcasing the compound's utility in producing enantiomerically enriched products (Funabiki et al., 2008).

Enantioselective Nitrile Anion Cyclization

The compound plays a role in the enantioselective nitrile anion cyclization process, leading to the highly efficient synthesis of N-tert-butyl disubstituted pyrrolidines. This method demonstrates the compound's applicability in constructing complex pyrrolidine frameworks with high enantiomeric excess, which are valuable in medicinal chemistry (Chung et al., 2005).

Crystal Structure Analysis

The compound is also involved in crystallographic studies, such as the synthesis and characterization of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate. These studies provide insights into the molecular and crystal structures, contributing to our understanding of the compound's stereochemistry and its interactions at the molecular level (Naveen et al., 2007).

Antithrombin Activity

In the context of medicinal chemistry, derivatives of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate are synthesized for potential biological activities, such as antithrombin activity. The enantiomerically pure pyrrolidine derivatives synthesized from the compound have shown promising results in molecular docking studies, indicating their potential as therapeutic agents (Ayan et al., 2013).

Influenza Neuraminidase Inhibition

Research involving (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate also extends to the design and synthesis of influenza neuraminidase inhibitors. The compound is used in the synthesis of potent inhibitors that exhibit significant activity against influenza neuraminidase, highlighting its role in the development of antiviral drugs (Wang et al., 2001).

Safety And Hazards

The compound has a GHS07 pictogram . The signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

tert-butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMADJAEHVCZKN-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676899
Record name tert-Butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate

CAS RN

1039826-29-3
Record name tert-Butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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